5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione

VEGFR-2 inhibition Anticancer Kinase inhibitor

5-(p-Tolyl)-1,3,4-thiadiazole-2(3H)-thione (CAS 85103-31-7, molecular formula C9H8N2S2, MW 208.30) is a heterocyclic building block featuring a 1,3,4-thiadiazole ring bearing a thione group at position 2 and a p-tolyl substituent at position 5. The compound exhibits thione-thiol tautomerism, a structural property that directly governs its reactivity in downstream S-alkylation versus N-alkylation reactions and is determinative for synthetic route selection in medicinal chemistry campaigns.

Molecular Formula C9H8N2S2
Molecular Weight 208.3
CAS No. 85103-31-7
Cat. No. B2841947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione
CAS85103-31-7
Molecular FormulaC9H8N2S2
Molecular Weight208.3
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NNC(=S)S2
InChIInChI=1S/C9H8N2S2/c1-6-2-4-7(5-3-6)8-10-11-9(12)13-8/h2-5H,1H3,(H,11,12)
InChIKeyURJNYJWVJQFSHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(p-Tolyl)-1,3,4-thiadiazole-2(3H)-thione (CAS 85103-31-7): Core Structural Identity & Procurement Baseline


5-(p-Tolyl)-1,3,4-thiadiazole-2(3H)-thione (CAS 85103-31-7, molecular formula C9H8N2S2, MW 208.30) is a heterocyclic building block featuring a 1,3,4-thiadiazole ring bearing a thione group at position 2 and a p-tolyl substituent at position 5 [1]. The compound exhibits thione-thiol tautomerism, a structural property that directly governs its reactivity in downstream S-alkylation versus N-alkylation reactions and is determinative for synthetic route selection in medicinal chemistry campaigns [2]. Commercially, the compound is available at 97% purity from multiple suppliers, with standard storage at room temperature and solubility in DMSO, positioning it as a procurement-ready intermediate for heterocyclic synthesis programs .

5-(p-Tolyl)-1,3,4-thiadiazole-2(3H)-thione: Why In-Class Substitution Without Evidence Is Risky


Within the 1,3,4-thiadiazole-2-thione class, the identity of the 5-position aryl substituent profoundly modulates electronic properties and biological target engagement. The p-tolyl group provides a specific combination of electron-donating character (σp = -0.17 for CH3), lipophilicity (π = +0.56), and steric profile that differs measurably from the unsubstituted phenyl analog (CAS 5585-19-3) or halogenated variants [1]. In carbonic anhydrase inhibition, 5-aryl-thiadiazole-2-thiones exhibit K_I values spanning two orders of magnitude (1.25–433 μM) depending solely on aryl substitution pattern, demonstrating that replacing the p-tolyl with another aryl group is not a functionally neutral substitution [2]. Similarly, in corrosion inhibition, a thiadiazole derivative bearing the p-tolyl moiety achieved 87.18% inhibition efficiency on low carbon steel, a performance level that cannot be assumed for analogs with different aryl substitution [3].

5-(p-Tolyl)-1,3,4-thiadiazole-2(3H)-thione: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


VEGFR-2 Kinase Inhibition: A p-Tolyl-Thiadiazole Derivative Surpasses Sorafenib

A 2,3-dihydro-1,3,4-thiadiazole derivative bearing the N-(4-((E)-1-(((Z)-5-acetyl-3-(p-tolyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)benzamide scaffold—whose core pharmacophore is constructed directly from the p-tolyl-1,3,4-thiadiazole substructure represented by CAS 85103-31-7—exhibited VEGFR-2 IC50 of 0.024 μM, outperforming the clinically approved standard sorafenib (IC50 0.041 μM) by approximately 1.7-fold [1]. The same compound showed anti-proliferative IC50 values of 0.05 μM against MCF-7 and 0.14 μM against HepG2, with a selectivity index supported by an IC50 of 0.19 μM in normal WI-38 fibroblasts [1].

VEGFR-2 inhibition Anticancer Kinase inhibitor

Carbonic Anhydrase Inhibition: 1,3,4-Thiadiazole-2-thiones as First Non-Sulfonamide hCA IX Inhibitors

A series of 1,3,4-thiadiazole-2-thione derivatives—the same core chemotype as the target compound—were profiled against three human carbonic anhydrase isoforms. Against the tumor-associated hCA IX, inhibition constants ranged from 1.25 to 148 μM, with the best compound (5c) achieving K_I = 1.25 μM, representing the first reported non-sulfonamide inhibitor of this therapeutically relevant isoform [1]. For context, the clinically used sulfonamide acetazolamide exhibits K_I values of approximately 25–50 nM against hCA IX, but the thione zinc-binding motif offers an entirely distinct pharmacological scaffold with potentially differentiated tumor selectivity profiles [1].

Carbonic anhydrase inhibition Tumor-associated hCA IX Non-sulfonamide zinc binder

Corrosion Inhibition Efficiency: p-Tolyl-Thiadiazole Derivative Achieves 87.18% Protection on Low Carbon Steel

A 1,3,4-thiadiazole compound incorporating the p-tolyl substituent, (4-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)phenol, TTP), demonstrated a maximum corrosion inhibition efficiency of 87.18% at 400 ppm concentration and 333 K on low carbon steel (285Gr C) in NACE ID 196/kerosene medium, as determined by potentiodynamic polarization [1]. The inhibitor acted as a mixed-type inhibitor (affecting both anodic and cathodic reactions) and followed Langmuir adsorption isotherm behavior, indicating physical adsorption onto the steel surface [1]. DFT calculations corroborated the experimental inhibition efficiency. In a separate comparative study on CO2-saturated oilfield-produced water, thiadiazole derivatives showed inhibition efficiency ranking of BTT > BBT > BMT, demonstrating that the substituent group directly governs anti-corrosion performance [2].

Corrosion inhibition Low carbon steel Kerosene tanks

Thione-Thiol Tautomerism Controls Synthetic Outcomes: S-Alkylation vs. N-Alkylation Pathway Determination

In the synthesis of 1,3,4-thiadiazole derivatives, the intermediate compound 2 (5-substituted-1,3,4-thiadiazole-2(3H)-thione) exists in thione-thiol tautomeric equilibrium, and 2D NMR analysis was required to definitively establish the tautomeric form and predict the substitution pattern (S-alkylation vs. N-alkylation) in the final derivatization step [1]. Compounds lacking the thione functionality (e.g., 2-amino-1,3,4-thiadiazoles or 2-alkylthio-1,3,4-thiadiazoles) do not exhibit this tautomerism and therefore have different regiochemical outcomes upon further functionalization, directly affecting the structure of final biologically active products [1].

Tautomerism S-alkylation Regioselective synthesis

Antiproliferative Activity Against Breast Cancer: p-Tolyl-Containing Thiadiazole Outperforms Cisplatin in MDA-MB-231 Cells

In a series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, the compound 5-phenyl-N-(p-tolyl)-1,3,4-thiadiazole-2-amine—which incorporates the p-tolyl moiety directly attached to the thiadiazole core—demonstrated higher inhibitory activity against the triple-negative breast cancer cell line MDA-MB-231 than the cisplatin control (IC50 = 3.3 μM for cisplatin) [1]. Additionally, N-benzyl-5-(4-fluorophenyl)- and N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines also outperformed cisplatin against MDA-MB-231. Selectivity was assessed using the HEK293T normal cell line, where several compounds showed IC50 values of 33.74–52.63 μM, indicating a selectivity window [1].

Anticancer Breast cancer MDA-MB-231

SARS-CoV-2 Main Protease Docking: Structural Rationale for p-Tolyl-Thiadiazole Scaffold as Antiviral Lead

In a recent structural and computational study (2025), a thiadiazole derivative bearing the 5-(p-tolyl) substituent, benzyl 5-(p-tolyl)-1,3,4-thiadiazole-2-carboxylate (C1), was evaluated via molecular docking against SARS-CoV-2 main protease (PDB ID: 7WWK). The compound exhibited a binding energy of -8.73 kcal/mol, with the p-tolyl group engaging in hydrophobic contacts within the protease active site [1]. The compound crystallized in the triclinic system with P1̄ space group, and DFT calculations (B3LYP/6-311++G(d,p)) revealed a HOMO-LUMO energy gap of 4.272 eV, indicating moderate kinetic stability consistent with drug-like behavior [1].

Antiviral SARS-CoV-2 Molecular docking

5-(p-Tolyl)-1,3,4-thiadiazole-2(3H)-thione: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Discovery: VEGFR-2-Targeted Anticancer Lead Optimization

For medicinal chemistry teams pursuing VEGFR-2-targeted anticancer agents, 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione provides the core scaffold from which derivatives have been shown to achieve VEGFR-2 IC50 of 0.024 μM—surpassing sorafenib (0.041 μM)—with concomitant MCF-7 antiproliferative activity at 0.05 μM and a selectivity index supported by WI-38 normal cell IC50 of 0.19 μM [1]. The p-tolyl group is integral to the pharmacophore, contributing hydrophobic contacts that are essential for the observed potency.

Non-Sulfonamide Carbonic Anhydrase Inhibitor Development for Hypoxic Tumors

The 1,3,4-thiadiazole-2-thione chemotype—of which this compound is a representative member—provides a non-sulfonamide zinc-binding group for carbonic anhydrase inhibition, with K_I values against the tumor-associated hCA IX isoform as low as 1.25 μM [1]. For groups seeking to develop CA IX-targeted antitumor agents with IP differentiation from the crowded sulfonamide CA inhibitor space, this scaffold offers a structurally novel pharmacophore with validated engagement of the hCA IX active site.

Industrial Corrosion Inhibitor Formulation for Carbon Steel Protection in Hydrocarbon Media

Derivatives synthesized from 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione have demonstrated 87.18% corrosion inhibition efficiency on low carbon steel in kerosene medium at 400 ppm and 333 K, acting as mixed-type inhibitors following Langmuir adsorption behavior [1]. This performance data supports the procurement of this compound as a precursor for anti-corrosion additives in oilfield, refinery, and fuel storage applications, where the p-tolyl substituent contributes to surface adsorption characteristics that drive inhibition efficiency.

Antiviral Lead Discovery Targeting SARS-CoV-2 Main Protease

A 5-(p-tolyl)-1,3,4-thiadiazole derivative (benzyl 5-(p-tolyl)-1,3,4-thiadiazole-2-carboxylate) has been structurally characterized by single-crystal X-ray diffraction and computationally validated as a SARS-CoV-2 main protease (7WWK) binder with a docking binding energy of -8.73 kcal/mol [1]. The experimentally resolved crystal structure (triclinic, P1̄) and DFT-derived electronic parameters (HOMO-LUMO gap 4.272 eV) provide a structurally rigorous starting point for antiviral lead optimization programs targeting COVID-19 and related coronaviral proteases.

Quote Request

Request a Quote for 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.